4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate benzaldehyde derivatives with triazole precursors. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenoxy and tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other biomolecules, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Phenoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((3-Phenoxybenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Phenoxybenzylidene)amino)-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with enhanced performance.
Properties
CAS No. |
478255-90-2 |
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Molecular Formula |
C22H18N4OS |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4OS/c1-16-7-5-9-18(13-16)21-24-25-22(28)26(21)23-15-17-8-6-12-20(14-17)27-19-10-3-2-4-11-19/h2-15H,1H3,(H,25,28)/b23-15+ |
InChI Key |
CAGCNNPRYJAHEU-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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